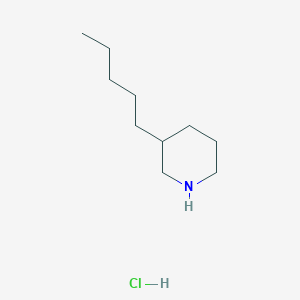

3-Pentylpiperidine hydrochloride

Description

Significance of the Piperidine (B6355638) Scaffold in Contemporary Chemical and Biological Research

The piperidine scaffold, a six-membered heterocycle containing a nitrogen atom, is a privileged structure in drug discovery and development. nih.govarizona.edu Its prevalence is underscored by its presence in over 70 commercially available drugs, including several blockbuster medications. arizona.edu The significance of the piperidine moiety stems from several key attributes:

Structural Versatility: The piperidine ring can be readily functionalized at various positions, allowing for the creation of diverse chemical libraries with a wide range of physicochemical properties. nih.gov

Three-Dimensionality: Unlike flat aromatic rings, the saturated nature of the piperidine ring imparts a distinct three-dimensional geometry. This "3D shape" allows for more specific and complex interactions with biological targets, such as proteins and enzymes. lifechemicals.com

Improved Pharmacokinetic Properties: The incorporation of a piperidine scaffold can favorably modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.com

Modulation of Biological Activity: The piperidine nucleus is a key component in numerous classes of therapeutic agents, including those targeting the central nervous system (CNS), as well as anti-cancer, antihistamine, and analgesic agents. arizona.edunih.gov

The chiral nature of many substituted piperidines further enhances their utility, enabling the development of stereospecific drugs with improved efficacy and reduced side effects. thieme-connect.com

Research Context of Alkyl-Substituted Piperidines

Within the vast landscape of piperidine derivatives, alkyl-substituted piperidines represent a significant area of research. The introduction of alkyl groups, such as a pentyl group, can profoundly influence a molecule's properties. For instance, the length and branching of the alkyl chain can impact lipophilicity, which in turn affects membrane permeability and target engagement. nih.gov

Research into alkyl-substituted piperidines often focuses on:

Synthesis: Developing efficient and stereoselective methods for the introduction of alkyl substituents onto the piperidine ring is a key objective. researchgate.net Techniques such as catalytic hydrogenation of substituted pyridines and various cyclization reactions are commonly employed. nih.govmdpi.com

Structure-Activity Relationships (SAR): Investigating how the position and nature of the alkyl substituent affect biological activity is crucial for rational drug design. nih.gov

Pharmacological Profiling: Characterizing the effects of alkyl-substituted piperidines on various biological targets and in different disease models. nih.gov

Strategic Positioning of 3-Pentylpiperidine (B15262469) Hydrochloride in Academic Investigations

While specific research dedicated solely to 3-pentylpiperidine hydrochloride is not extensively documented in publicly available literature, its strategic importance can be inferred from the broader context of 3-substituted piperidines. The "3-position" of the piperidine ring is a common point of substitution in many biologically active compounds.

The investigation of this compound likely serves several purposes in academic research:

Probing Lipophilic Pockets: The pentyl group provides a significant lipophilic character, making it a useful tool for exploring and mapping lipophilic binding pockets in protein targets.

Model Compound for Synthesis Development: The synthesis of 3-pentylpiperidine can serve as a model system for developing and optimizing new synthetic methodologies for creating 3-alkylpiperidines. researchgate.net

Building Block for More Complex Molecules: this compound can act as a versatile starting material or intermediate for the synthesis of more complex drug candidates.

Scope and Objectives of Advanced Research on this compound

Advanced research on this compound would likely focus on several key areas, building upon the foundational knowledge of piperidine chemistry. The objectives of such research would be to:

Elucidate Stereospecific Synthesis: Develop robust and efficient methods for the enantioselective synthesis of both (R)- and (S)-3-pentylpiperidine to enable the study of individual stereoisomers.

Comprehensive Physicochemical Characterization: Thoroughly determine the physicochemical properties of this compound, including its pKa, logP, and solubility, to better predict its behavior in biological systems.

Exploration of Biological Activity: Screen this compound and its derivatives against a panel of biological targets to identify potential therapeutic applications. This could involve investigating its effects on receptors, enzymes, and ion channels known to be modulated by piperidine-containing compounds.

Structural Biology Studies: Conduct X-ray crystallography or NMR studies of 3-pentylpiperidine in complex with its biological target(s) to understand the molecular basis of its activity and guide further optimization.

Data Tables

Table 1: Physicochemical Properties of Related Piperidine Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Piperidine Hydrochloride | C₅H₁₂ClN | 121.61 | Not available |

| 3-Hydroxypiperidine | C₅H₁₁NO | 101.15 | 108-110 (12 mmHg) |

| (S)-3-Hydroxypiperidine hydrochloride | C₅H₁₂ClNO | 137.61 | Not available |

| Piperidin-3-one hydrochloride | C₅H₁₀ClNO | 135.59 | Not available |

Data sourced from publicly available chemical databases.

Properties

CAS No. |

956324-40-6 |

|---|---|

Molecular Formula |

C10H22ClN |

Molecular Weight |

191.74 g/mol |

IUPAC Name |

3-pentylpiperidine;hydrochloride |

InChI |

InChI=1S/C10H21N.ClH/c1-2-3-4-6-10-7-5-8-11-9-10;/h10-11H,2-9H2,1H3;1H |

InChI Key |

IWOGOGUHNSXDJD-UHFFFAOYSA-N |

SMILES |

CCCCCC1CCCNC1.Cl |

Canonical SMILES |

CCCCCC1CCCNC1.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Pentylpiperidine Hydrochloride and Its Structural Analogues

Retrosynthetic Analysis and Foundational Approaches

Retrosynthetic analysis of 3-pentylpiperidine (B15262469) hydrochloride reveals several key disconnection points, offering a logical framework for devising synthetic pathways. The most common disconnections involve breaking the carbon-nitrogen bonds of the piperidine (B6355638) ring or the carbon-carbon bond of the pentyl substituent.

A primary retrosynthetic approach involves the disconnection of the piperidine ring, leading to acyclic precursors. For instance, a C-N bond disconnection suggests a precursor like a 1,5-dicarbonyl compound or a related species that can undergo intramolecular cyclization. Another common strategy is to disconnect the bond between the pentyl group and the piperidine ring, which points towards the use of a pre-formed piperidine scaffold and the subsequent introduction of the pentyl group, often via nucleophilic addition or cross-coupling reactions. youtube.com

Convergent and Linear Synthetic Routes

Both convergent and linear synthetic strategies are employed in the synthesis of 3-pentylpiperidine and its analogs. Linear synthesis involves the sequential modification of a starting material, while convergent synthesis combines different fragments in the later stages of the synthesis, which can be more efficient for complex molecules. youtube.com

Reductive Amination Protocols for Piperidine Ring Formation

Reductive amination is a powerful and widely used method for the synthesis of amines, including the formation of the piperidine ring. organicchemistrytutor.comlibretexts.org This two-part process typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of a 3-substituted piperidine, an appropriately substituted dicarbonyl compound or a keto-aldehyde can react with ammonia (B1221849) or a primary amine, followed by reduction, to form the piperidine ring in a single pot. organicchemistrytutor.com

The choice of reducing agent is crucial for the success of reductive amination. While strong reducing agents like lithium aluminum hydride can be used, milder reagents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred as they can be used in a one-pot reaction and are more selective. youtube.comnih.gov

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| Cyclohexanone, Isopropylamine | NaBH3CN, pH ~5 | N-Isopropylcyclohexylamine | Good | organicchemistrytutor.com |

| Ketone, Cyclic amine | NaBH3CN | Tertiary amine | Good | libretexts.org |

| Aldehyde/Ketone, Ammonia/Primary amine | H2, Ni catalyst | Primary/Secondary amine | - | masterorganicchemistry.com |

Ring Closure and Cyclization Strategies

The formation of the piperidine ring can also be achieved through various ring-closure or cyclization reactions. One common approach is the intramolecular cyclization of an amino-halide or an amino-alcohol. For instance, a 5-amino-1-halopentane derivative can undergo intramolecular nucleophilic substitution to form the piperidine ring.

Another strategy involves the cyclization of 1,6-enynes. Kamimura et al. developed a method for synthesizing polysubstituted alkylidene piperidines from 1,6-enynes via intramolecular radical cyclization using triethylborane (B153662) as a radical initiator. nih.gov

| Reaction Type | Starting Material | Key Reagents/Catalyst | Product Type | Reference |

| Intramolecular Radical Cyclization | 1,6-enyne | Triethylborane | Polysubstituted alkylidene piperidine | nih.gov |

| Palladium-catalyzed Cyclization | Open-chain trimer | Palladium(II) | Cyclic trimer | mdpi.com |

| Nitro-Mannich Reaction/Condensation | Nitroketone, Phenylmethanimine | - | 2-Phenyl-6-alkyl-3-aminopiperidine | google.com |

Catalytic Hydrogenation and Chemoselective Reduction Techniques

Catalytic hydrogenation is a fundamental method for the synthesis of piperidines from the corresponding pyridine (B92270) precursors. chemrxiv.org The reduction of a 3-pentylpyridine (B157321), for example, would directly yield 3-pentylpiperidine. This reaction is typically carried out using a metal catalyst such as platinum, palladium, or rhodium under a hydrogen atmosphere. nih.gov The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the stereoselectivity of the reduction, especially when other functional groups are present.

A method for the metal-free transfer hydrogenation of pyridines has been developed using hexamethylphosphoric triamide (HMPA) and trichlorosilane, providing access to various piperidines with ester or ketone groups at the C-3 position. chemrxiv.org

| Substrate | Catalyst/Reagents | Product | Yield | Reference |

| 3-Carbonyl Pyridines | HMPA, Trichlorosilane | Piperidines with C-3 ester/ketone | 45-96% | chemrxiv.org |

| 3-Pyridone | Ruthenium/Silica, Alundum | 3-Hydroxypiperidine | High | google.com |

| Pyridines | Iridium(III) catalyst | Multi-substituted piperidines | High | libretexts.org |

The final step in the synthesis is the formation of the hydrochloride salt, which is typically achieved by treating the free base of 3-pentylpiperidine with hydrochloric acid in a suitable solvent, such as ethanol (B145695) or ether. This process facilitates the isolation and purification of the final product as a stable, crystalline solid. youtube.com

Organometallic Reagent Applications (e.g., Grignard Additions)

Organometallic reagents, particularly Grignard reagents, are invaluable tools for the formation of carbon-carbon bonds and can be used to introduce the pentyl group onto a piperidine precursor. google.comwhiterose.ac.uk A common strategy involves the reaction of a pentylmagnesium halide (e.g., pentylmagnesium bromide) with an N-protected 3-piperidone. rsc.org This addition reaction forms a tertiary alcohol, which can then be deoxygenated to yield the desired 3-pentylpiperidine.

The reactivity of organometallic reagents necessitates careful control of reaction conditions, as they are strong nucleophiles and bases. nih.gov

| Piperidine Precursor | Organometallic Reagent | Intermediate Product | Final Product (after deoxygenation) | Reference |

| N-protected 3-piperidone | Pentylmagnesium halide | N-protected 3-hydroxy-3-pentylpiperidine | N-protected 3-pentylpiperidine | rsc.org |

| Pyridine N-oxide | Alkyl/Aryl Grignard reagent | Substituted pyridine | Substituted piperidine (after reduction) | organic-chemistry.org |

Diastereoselective and Enantioselective Synthesis

The synthesis of specific stereoisomers of 3-pentylpiperidine and its analogs is of paramount importance, as different stereoisomers often exhibit distinct biological activities. Diastereoselective and enantioselective synthetic methods aim to control the three-dimensional arrangement of atoms in the molecule.

Diastereoselective Synthesis:

Diastereoselective methods are employed when creating a second stereocenter in a molecule that already contains one. For example, the reduction of an N-protected 3-pentyl-2-piperidone could lead to the formation of two diastereomers (cis and trans). The choice of reducing agent and reaction conditions can influence the diastereomeric ratio of the product. Humphrey et al. reported the diastereoselective synthesis of 2,3,6-trisubstituted piperidines where stereocontrol was achieved through various imine reduction methods. google.com

Enantioselective Synthesis:

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts, chiral auxiliaries, or enzymes.

A notable approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with activated pyridines to produce enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. researchgate.netnih.gov Chiral ligands, such as (S)-Segphos, are crucial for inducing high enantioselectivity in these reactions. nih.gov

Another strategy involves the use of chiral auxiliaries. For instance, an asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715) was achieved using D-phenylglycinol as a chiral auxiliary. The alkylation of the chiral lactam intermediate proceeded with high diastereoselectivity.

| Method | Chiral Source | Key Transformation | Product Type | Enantiomeric/Diastereomeric Excess | Reference |

| Rh-catalyzed Asymmetric Reductive Heck Reaction | (S)-Segphos (chiral ligand) | Cross-coupling of boronic acid and activated pyridine | Enantioenriched 3-substituted tetrahydropyridine (B1245486) | High ee | nih.gov |

| Asymmetric Alkylation | D-phenylglycinol (chiral auxiliary) | Alkylation of a chiral lactam | N-protected 3-methylpiperidin-2-one | High de | |

| Catalytic Asymmetric Hydrogenation | trans-chelating chiral bisphosphine (PhTRAP) | Hydrogenation of N-tosyl 3-substituted indoles | Chiral 3-substituted indolines | 95-98% ee |

Stereochemical Control at the Piperidine Ring Carbons

Achieving precise stereochemical control at the carbon atoms of the piperidine ring is a paramount challenge in the synthesis of 3-substituted piperidines. Several strategies have been developed to address this, including diastereoselective and enantioselective approaches.

One prominent method involves the catalytic hydrogenation of substituted pyridines. The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome. For instance, the hydrogenation of 3-alkylpyridines over heterogeneous catalysts like platinum oxide (PtO₂) in acidic media can lead to the formation of cis and trans isomers. The ratio of these isomers is dependent on the steric hindrance of the alkyl group and the interaction with the catalyst surface. researchgate.net Iridium-catalyzed ionic hydrogenation has also emerged as a robust method for the reduction of pyridines to piperidines, showing tolerance for a wide range of functional groups. chemrxiv.org

Another powerful strategy is the asymmetric functionalization of pre-formed piperidine rings or their precursors. For example, the stereoselective alkylation of chiral enolates derived from N-protected piperidones can introduce substituents at the C3 position with high diastereoselectivity. The stereochemical outcome is often directed by a chiral auxiliary attached to the nitrogen atom. nih.govfiveable.me

Furthermore, chemo-enzymatic methods offer a highly stereoselective route to 3-substituted piperidines. A combination of an amine oxidase and an ene-imine reductase in a one-pot cascade can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines with excellent enantiomeric excess. nih.gov

A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate provides a three-step pathway to enantioenriched 3-substituted piperidines. nih.gov This method involves the initial partial reduction of pyridine, followed by the key asymmetric carbometalation, and a final reduction step to yield the desired piperidine. While demonstrated with aryl groups, this approach holds potential for adaptation to alkyl substituents.

Table 1: Comparison of Stereoselective Methods for 3-Substituted Piperidines

| Method | Key Features | Stereocontrol | Potential for 3-Pentylpiperidine |

| Catalytic Hydrogenation | Reduction of 3-alkylpyridines | Diastereoselective (cis/trans mixture) | Direct, but may require separation of isomers |

| Asymmetric Alkylation | Alkylation of chiral enolates | High diastereoselectivity | Feasible with pentyl halides |

| Chemo-enzymatic Dearomatization | Enzyme cascade reaction | High enantioselectivity | Potentially applicable with appropriate enzymes |

| Asymmetric Reductive Heck Reaction | Rh-catalyzed carbometalation | High enantioselectivity | Conceptually adaptable for alkylboronic acids |

Utilization of Chiral Building Blocks and Auxiliaries

The use of chiral building blocks and auxiliaries is a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. In the context of 3-pentylpiperidine synthesis, this strategy can be implemented in several ways.

A common approach involves starting with a commercially available chiral precursor that already contains the desired stereocenter. For example, chiral amino acids or their derivatives can be elaborated into the piperidine ring system. However, for a simple alkyl substituent like a pentyl group, this might involve a lengthy synthetic sequence.

A more versatile strategy is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed and can often be recovered. A classic example is the use of Evans oxazolidinone auxiliaries. An N-acyloxazolidinone can undergo diastereoselective alkylation at the α-position, which can then be further transformed into a 3-substituted piperidine precursor. uwo.ca

Pseudoephedrine is another effective chiral auxiliary. When attached to a carboxylic acid, it can direct the stereoselective alkylation of the α-carbon. harvard.edu This methodology could be applied to introduce the pentyl group with high stereocontrol. The auxiliary is then cleaved to reveal the chiral center.

The choice of the chiral auxiliary is critical and depends on the specific reaction and desired stereoisomer. The auxiliary must effectively shield one face of the reactive intermediate, leading to a high degree of stereoselectivity.

Table 2: Common Chiral Auxiliaries in Asymmetric Piperidine Synthesis

| Chiral Auxiliary | Type of Reaction | Key Advantage | Reference |

| Evans Oxazolidinones | Aldol, Alkylation | High diastereoselectivity, well-established | uwo.ca |

| Pseudoephedrine | Alkylation | High diastereoselectivity, readily available | harvard.edu |

| (R)- or (S)-Prolinol (RAMP/SAMP) | Alkylation of hydrazones | Access to both enantiomers | uwo.ca |

One-Pot and Cascade Reaction Sequences

One-pot and cascade reactions have gained significant attention in modern organic synthesis due to their efficiency, reduced waste generation, and operational simplicity. These strategies are highly valuable for the construction of complex molecules like substituted piperidines.

A multicomponent reaction (MCR) is a prime example of a one-pot process where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. Several MCRs have been developed for the synthesis of highly functionalized piperidines. google.com For instance, the reaction of an aldehyde, an amine, and a β-ketoester can lead to the formation of a piperidine ring in a single step. While often leading to polysubstituted products, this approach can be tailored to provide precursors for 3-alkylpiperidines.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. An example is the iridium(III)-catalyzed hydrogen borrowing cascade, which enables the stereoselective synthesis of substituted piperidines. fiveable.me This process typically involves the oxidation of an alcohol, followed by amination and intramolecular cyclization with subsequent reduction.

Another approach involves a tandem Michael addition-cyclization sequence. For example, the addition of a nitrogen nucleophile to an α,β-unsaturated ester followed by an intramolecular cyclization can construct the piperidine ring. Stereochemical control in such cascades can be achieved through the use of chiral catalysts or substrates.

Preparation of 3-Pentylpiperidine Hydrochloride Derivatives and Precursors

The synthesis of this compound typically involves the preparation of a suitable precursor, followed by the formation of the hydrochloride salt.

A common precursor is 3-pentylpyridine. This can be synthesized through various cross-coupling reactions, such as the Suzuki or Negishi coupling, between a 3-halopyridine and a pentyl-organometallic reagent. Alternatively, it can be prepared via the reaction of 3-lithiopyridine with a pentyl halide. Once obtained, 3-pentylpyridine can be reduced to 3-pentylpiperidine through catalytic hydrogenation. researchgate.netscholaris.ca This reduction can be achieved using various catalysts such as PtO₂ or Raney nickel under hydrogen pressure. researchgate.net

Another important precursor is an N-protected 3-piperidone. This can be reacted with a pentyl Grignard reagent (pentylmagnesium bromide) to form an N-protected 3-hydroxy-3-pentylpiperidine. Subsequent dehydroxylation, which can be achieved through various methods such as reduction of an intermediate thiocarbonyl derivative or via an elimination-reduction sequence, followed by deprotection of the nitrogen, would yield 3-pentylpiperidine. chemicalbook.com

The final step is the formation of the hydrochloride salt. This is typically achieved by treating a solution of 3-pentylpiperidine in a suitable organic solvent, such as diethyl ether or 2-propanol, with a solution of hydrogen chloride in the same or a different solvent. nih.govnih.gov The resulting hydrochloride salt usually precipitates from the solution and can be collected by filtration.

Table 3: Precursors for 3-Pentylpiperidine Synthesis

| Precursor | Synthetic Route to 3-Pentylpiperidine | Key Reaction Step(s) |

| 3-Pentylpyridine | Catalytic Hydrogenation | Reduction of the pyridine ring |

| N-Protected 3-Piperidone | Grignard Reaction and subsequent modifications | Addition of a pentyl nucleophile, dehydroxylation, deprotection |

| 5-Halo-2-hydroxypentylamine hydrohalide | Cyclization | Intramolecular nucleophilic substitution |

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is indispensable for unambiguously determining the chemical structure, connectivity, and three-dimensional arrangement of 3-Pentylpiperidine (B15262469) hydrochloride.

NMR spectroscopy provides the most detailed information regarding the molecular framework, including the constitution of the piperidine (B6355638) ring and the attached pentyl group.

In the hydrochloride salt form, the piperidine nitrogen is protonated, forming a secondary ammonium (B1175870) ion. This has a significant deshielding effect on the adjacent protons (H2, H6) and carbons (C2, C6) compared to the free base. The pentyl group would likely adopt a sterically favorable equatorial position on the piperidine ring.

Predicted ¹H and ¹³C NMR chemical shifts are summarized in the tables below. The exact values can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for 3-Pentylpiperidine hydrochloride

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| N-H₂⁺ | ~8.5 - 9.5 | Broad singlet | Exchangeable proton; shift is highly dependent on solvent and concentration. |

| Piperidine H2, H6 (axial & equatorial) | ~3.0 - 3.6 | Multiplet | Deshielded by the adjacent positively charged nitrogen. Complex splitting due to geminal and vicinal coupling. |

| Piperidine H3 (axial) | ~1.8 - 2.0 | Multiplet | Complex splitting due to coupling with H2, H4, and pentyl H1'. |

| Piperidine H4, H5 (axial & equatorial) | ~1.6 - 1.9 | Multiplet | Significant signal overlap is expected in this region. |

| Pentyl H1' | ~1.3 - 1.5 | Multiplet | Adjacent to the piperidine ring. |

| Pentyl H2', H3', H4' | ~1.2 - 1.4 | Multiplet | Methylene protons of the pentyl chain, likely overlapping. |

| Pentyl H5' | ~0.9 | Triplet (J ≈ 7 Hz) | Terminal methyl group of the pentyl chain. |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Piperidine C2, C6 | ~45 - 50 | Deshielded due to proximity to the ammonium nitrogen. |

| Piperidine C4 | ~25 - 30 | Standard aliphatic carbon region. |

| Piperidine C3 | ~35 - 40 | Substituted carbon. |

| Piperidine C5 | ~22 - 27 | Standard aliphatic carbon region. |

| Pentyl C1' | ~30 - 35 | First carbon of the pentyl chain. |

| Pentyl C2' | ~28 - 33 | Aliphatic chain carbon. |

| Pentyl C3' | ~22 - 26 | Aliphatic chain carbon. |

| Pentyl C4' | ~31 - 36 | Aliphatic chain carbon. |

| Pentyl C5' | ~14 | Terminal methyl carbon. |

2D NMR experiments are crucial for confirming the assignments made in 1D spectra and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between adjacent protons, such as H2-H3, H3-H4, H4-H5, and H5-H6 within the piperidine ring. It would also show the connectivity along the pentyl chain (H1'-H2', H2'-H3', etc.) and, crucially, the link between the pentyl chain and the ring (H3-H1').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal at ~0.9 ppm would show a cross-peak with the carbon signal at ~14 ppm, confirming the assignment of the terminal methyl group (H5'/C5').

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different parts of the molecule. Key HMBC correlations would include the one between the H2/H6 protons and the C3 carbon, and between the H1' protons of the pentyl group and both C3 and C4 of the piperidine ring, confirming the 3-position substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insight into the molecule's conformation. For a preferred equatorial conformation of the pentyl group, NOESY would show correlations between the axial protons at C3, C5, and the axial proton at C1' of the pentyl chain.

The pKa of the piperidinium (B107235) ion can be accurately determined using NMR titration. This involves preparing a series of samples of this compound at various pH values and recording their ¹H NMR spectra. The chemical shift of protons near the nitrogen atom (e.g., H2 and H6) is sensitive to the protonation state. A plot of the chemical shift of these protons versus the pH of the solution yields a sigmoidal titration curve. The inflection point of this curve corresponds to the pKa value of the conjugate acid (the piperidinium ion). This analysis confirms that the compound exists in its protonated form at physiological pH and below.

Mass spectrometry confirms the molecular weight and provides structural information through analysis of fragmentation patterns. For this compound (C₁₀H₂₁N·HCl), soft ionization techniques like Electrospray Ionization (ESI) would show a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to the free base (C₁₀H₂₁N).

Molecular Weight (Free Base): 155.1674 g/mol

Expected [M+H]⁺ ion: m/z 156.1752

Under higher energy conditions (e.g., Collision-Induced Dissociation in MS/MS), predictable fragmentation pathways for N-alkyl piperidines would be observed. The major fragmentation route is typically α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.

Table 3: Predicted Mass Spectrometry Fragments for 3-Pentylpiperidine

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 156.1752 | [C₁₀H₂₂N]⁺ | Protonated molecular ion ([M+H]⁺) |

| 112.1121 | [C₇H₁₄N]⁺ | Loss of a propyl radical (•C₃H₇) from the pentyl chain. |

| 98.1042 | [C₆H₁₂N]⁺ | Loss of the pentyl group (•C₅H₁₁) via cleavage of the C3-C1' bond. This is often a major fragment. |

| 84.0808 | [C₅H₁₀N]⁺ | Ring opening followed by loss of C₅H₁₀. |

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be dominated by absorptions from the ammonium and alkyl groups.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Notes |

|---|---|---|---|

| ~2700-3000 | N-H Stretch | Secondary Ammonium (R₂NH₂⁺) | A very broad and strong absorption, often with multiple sub-peaks, superimposed on the C-H stretching region. |

| ~2960-2850 | C-H Stretch | Alkyl (CH₂, CH₃) | Strong, sharp absorptions corresponding to the pentyl chain and piperidine ring. |

| ~1600-1500 | N-H Bend | Secondary Ammonium (R₂NH₂⁺) | A medium intensity absorption. |

| ~1470-1450 | C-H Bend (Scissoring/Bending) | Alkyl (CH₂) | Medium intensity absorption. |

| ~1380 | C-H Bend (Symmetric) | Methyl (CH₃) | A weaker absorption indicating the terminal methyl group. |

| ~1200-1000 | C-N Stretch | C-N | Medium to weak absorption. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Molecular Structure

Anticipated Crystallographic Data for this compound (based on analogs):

| Parameter | Expected Value/Feature | Rationale/Comparison |

| Crystal System | Monoclinic or Triclinic | Common for organic salts like alectinib (B1194254) hydrochloride and other substituted piperidines. mdpi.commdpi.com |

| Space Group | P2₁/c or P-1 | Frequently observed in similar piperidinium crystal structures. nih.govmdpi.com |

| N-H···Cl Bond Length | ~3.0 - 3.2 Å | Typical for hydrogen bonds in piperidinium chloride salts. nih.gov |

| Piperidine Ring Conformation | Chair | The lowest energy conformation for the piperidine ring. ias.ac.in |

| Pentyl Group Orientation | Primarily Equatorial | To minimize steric hindrance within the crystal lattice. |

Conformational Analysis of the Piperidine Ring System

The conformational landscape of the piperidine ring in this compound is a dynamic process governed by the interplay of steric and electronic factors.

Investigation of Preferred Chair Conformations and Ring Inversion Dynamics

The piperidine ring in this compound predominantly exists in a chair conformation. ias.ac.in For a 3-substituted piperidine, two distinct chair conformations are possible, differing in the orientation of the substituent at the C3 position (axial vs. equatorial). These two conformers are in equilibrium through a process known as ring inversion.

The equilibrium between the axial and equatorial conformers is dictated by the steric bulk of the substituent. The pentyl group, being a relatively large alkyl group, will have a strong preference for the equatorial position to minimize steric strain. An axial orientation would lead to unfavorable 1,3-diaxial interactions with the axial hydrogen atoms at the C1 (if protonated) and C5 positions. This steric clash significantly destabilizes the axial conformer.

Computational studies and NMR spectroscopy on various 3-alkylpiperidines confirm that the equatorial conformer is overwhelmingly favored. nih.govresearchgate.net The energy difference between the equatorial and axial conformers (ΔG°) for an alkyl group on a cyclohexane (B81311) ring, a close analog, provides a good estimate of this preference.

Influence of the Pentyl Substituent on Ring Geometry and Flexibility

The presence of the pentyl substituent at the C3 position influences both the geometry and flexibility of the piperidinium ring.

Ring Geometry: The bulky pentyl group in the equatorial position can cause minor distortions in the ideal chair geometry. To alleviate steric strain, bond angles within the ring may deviate slightly from the ideal tetrahedral angle of 109.5°. Specifically, the C2-C3-C4 bond angle might widen slightly. This puckering of the ring is a common feature in substituted cyclic systems.

Ring Flexibility: The strong preference for the equatorial pentyl group significantly raises the energy barrier for ring inversion. While the ring is not rigid, the rate of inversion is slower compared to an unsubstituted piperidine. The transition state for ring inversion involves higher-energy half-chair or twist-boat conformations, and the presence of the bulky pentyl group further destabilizes these transition states, thus hindering the inversion process. rsc.org The piperidine ring in this compound is therefore less conformationally mobile than simpler piperidines.

Conformational Preferences in 3-Substituted Piperidines:

| Substituent Position | Preferred Orientation | Reason | Impact on Ring Dynamics |

| C3-Pentyl | Equatorial | Minimization of 1,3-diaxial steric interactions. | Increased energy barrier for ring inversion, reduced flexibility. |

| N-H (in hydrochloride) | Axial/Equatorial | Rapid inversion at nitrogen, but can influence C3 preference through electrostatic interactions. nih.gov | Contributes to the overall conformational equilibrium. |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to characterizing the electronic properties and geometry of 3-Pentylpiperidine (B15262469) hydrochloride.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. It is effective for optimizing the geometry of 3-Pentylpiperidine hydrochloride to its most stable, lowest-energy state. DFT calculations can reveal crucial information such as bond lengths, bond angles, and the distribution of electron density across the molecule. For instance, a study on piperidine (B6355638) compounds utilized DFT calculations at the B3LYP/6-311G** level to predict their heats of formation. nih.gov This level of theory can similarly be applied to this compound to determine its thermodynamic properties.

Furthermore, DFT studies can elucidate the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical for understanding the molecule's reactivity. For example, in a study of a different piperidine derivative, the HOMO was found to be located over the substituted aromatic ring, while the LUMO was primarily on the indole (B1671886) side, indicating the likely sites for nucleophilic and electrophilic attack. mdpi.com

Calculation of Spectroscopic Parameters

Theoretical calculations are instrumental in interpreting experimental spectroscopic data. By employing DFT, researchers can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculated frequencies help in assigning specific spectral bands to the stretching, bending, and twisting motions of the molecule's various functional groups. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the structural elucidation of this compound. Theoretical predictions of ¹H and ¹³C NMR spectra provide a basis for assigning the signals observed in experimental NMR, confirming the molecular structure. mdpi.comresearchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling and docking are essential computational tools for investigating how this compound might interact with biological targets.

Prediction of Ligand-Target Interactions

Molecular docking simulations predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. This technique is crucial for understanding the potential biological activity of this compound. For example, in studies of piperidine-based analogues of cocaine, molecular modeling was used to analyze how modifications to the piperidine ring affect the compound's ability to bind to monoamine transporters. nih.govelsevierpure.com These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. nih.govnih.gov

A 3D-QSAR CoMFA (Comparative Molecular Field Analysis) study on piperidine analogues highlighted that both steric and electrostatic interactions are important for the binding of substituents on the piperidine ring. nih.gov Such models can provide visual representations of these interactions, guiding the design of new compounds with improved activity. nih.gov

Conformational Sampling and Energy Landscapes

The flexibility of the pentyl group and the piperidine ring means that this compound can exist in multiple conformations. Conformational analysis is used to identify the most stable of these three-dimensional arrangements. Understanding the molecule's conformational preferences is vital, as the biologically active conformation may not be the one with the absolute lowest energy.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a way to study the dynamic nature of this compound over time. These simulations can model the molecule's movement and conformational changes in a realistic environment, often including water molecules to mimic physiological conditions. mdpi.comutupub.fimdpi.com

| Computational Method | Key Information Provided | Relevance to this compound |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure (HOMO/LUMO), thermodynamic properties, spectroscopic parameters (IR, NMR). nih.govmdpi.comresearchgate.net | Provides a detailed understanding of the molecule's fundamental structural and electronic properties. |

| Molecular Docking | Preferred binding modes, ligand-target interactions, binding affinity scores. nih.govelsevierpure.comnih.gov | Predicts how the molecule might interact with biological receptors, offering insights into its potential pharmacological activity. |

| CoMFA (Comparative Molecular Field Analysis) | 3D quantitative structure-activity relationships, identification of key steric and electrostatic fields for binding. nih.gov | Can be used to understand how structural modifications to the pentylpiperidine scaffold might influence its binding affinity. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior, conformational changes, solvent effects, stability of ligand-target complexes. nih.govmdpi.commdpi.com | Elucidates the dynamic nature of the molecule and its interactions with its environment and biological targets over time. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Development

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as this compound, influences its biological activity. These studies typically involve synthesizing and testing a series of structurally related compounds to identify key chemical features, or "pharmacophores," that are responsible for their effects. While specific, detailed SAR studies exclusively focused on this compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from research on other 3-substituted piperidine derivatives.

For instance, research on a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) containing an (alkylamino)piperidine moiety has explored the impact of replacing a 3-alkylamino substituent on a pyridine (B92270) ring with a 3-alkyl substituent. nih.gov This modification led to compounds that maintained activity against wild-type and certain mutant strains of reverse transcriptase, although activity against another mutant was reduced. nih.gov This suggests that the nature and size of the substituent at the 3-position of a heterocyclic ring, akin to the piperidine ring in this compound, can significantly modulate biological activity and target specificity.

Quantitative Structure-Activity Relationship (QSAR) models build upon SAR data by establishing a mathematical correlation between the chemical structure and biological activity. nih.govnih.gov These models use molecular descriptors—numerical values that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties—to predict the activity of new, untested compounds. For piperidine derivatives, 2D-QSAR and 3D-QSAR models have been successfully developed to predict their activity as, for example, acetylcholinesterase inhibitors. nih.gov A 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can provide contour maps that visualize regions where steric bulk or electrostatic charge would be favorable or unfavorable for activity, guiding the design of more potent analogs. nih.gov

In the context of this compound, a hypothetical QSAR study would involve synthesizing a series of analogs with varying alkyl chain lengths at the 3-position (e.g., methyl, ethyl, propyl, butyl, pentyl, hexyl) and other positions of the piperidine ring. The biological activity of these compounds would be measured, and a QSAR model would then be built using calculated molecular descriptors.

Table 1: Hypothetical Data for a QSAR Study of 3-Alkylpiperidine Derivatives

| Compound | Alkyl Substituent at C3 | LogP (Calculated) | Molecular Weight ( g/mol ) | Predicted Biological Activity (IC50, µM) |

| Analog 1 | Methyl | 1.8 | 99.17 | 15.2 |

| Analog 2 | Ethyl | 2.3 | 113.20 | 10.5 |

| Analog 3 | Propyl | 2.8 | 127.23 | 7.8 |

| Analog 4 | Butyl | 3.3 | 141.25 | 5.1 |

| 3-Pentylpiperidine | Pentyl | 3.8 | 155.28 | 3.9 |

| Analog 6 | Hexyl | 4.3 | 169.31 | 6.2 |

This table presents hypothetical data to illustrate the type of information used in a QSAR study. The predicted biological activity is illustrative and not based on experimental results.

The development of such a QSAR model would allow for the prediction of the optimal alkyl chain length for a desired biological effect and could guide the synthesis of more effective compounds.

Pharmacophore Model Generation and Validation

A pharmacophore model is a 3D representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a biological response. nih.govdovepress.com The generation of a pharmacophore model for this compound would be a crucial step in identifying other potential lead compounds with similar activity.

The process of generating a pharmacophore model typically involves the following steps:

Selection of a Training Set: A diverse set of molecules with known biological activity against the target of interest is selected.

Conformational Analysis: The possible 3D conformations of each molecule in the training set are generated.

Feature Identification: Common chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers, are identified across the active molecules.

Model Generation: A 3D arrangement of these features is proposed as the pharmacophore model.

Validation: The model is validated by its ability to distinguish between active and inactive compounds in a test set and by its correlation with experimental data. acs.org

For this compound, the key pharmacophoric features would likely include the positively charged nitrogen atom of the piperidine ring and the hydrophobic pentyl group. The spatial relationship between these two features would be critical for its interaction with a target receptor or enzyme.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Description | Potential Role in Binding |

| Positive Ionizable (PI) | The protonated nitrogen atom in the piperidine ring. | Forms ionic interactions or hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in the binding site of a receptor or enzyme. |

| Hydrophobic (HY) | The pentyl group at the 3-position. | Interacts with hydrophobic pockets in the target protein, contributing to binding affinity and potentially selectivity. |

| Hydrogen Bond Acceptor (HBA) | The nitrogen atom (in its unprotonated form). | Can accept a hydrogen bond from a donor group in the binding site. |

This table outlines the likely pharmacophoric features based on the chemical structure of this compound.

A validated pharmacophore model for this compound could then be used as a 3D query to screen large virtual databases of chemical compounds. This virtual screening approach can rapidly identify novel molecules that possess the required pharmacophoric features and are therefore likely to exhibit the desired biological activity, accelerating the drug discovery process.

Investigation of Biological Activities and Molecular Mechanisms in Vitro and Preclinical Research Focus

Receptor Binding Affinity and Selectivity Profiling

Limited publicly available data specifically detailing the receptor binding affinity and selectivity of 3-Pentylpiperidine (B15262469) hydrochloride exists. However, the piperidine (B6355638) scaffold is a common structural motif in a multitude of compounds designed to target various receptors, including histamine (B1213489) and sigma receptors. The information below summarizes the known interactions of broader classes of piperidine-containing compounds with these receptor subtypes.

No specific binding affinity data for 3-Pentylpiperidine hydrochloride at histamine receptor subtypes has been identified in the reviewed scientific literature.

The histamine H₃ receptor, a G protein-coupled receptor primarily expressed in the central nervous system, is a significant target for the development of treatments for neurological and cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder. The piperidine moiety is a key structural feature in many potent and selective H₃ receptor ligands. For instance, research into dual-acting ligands has shown that certain piperidine derivatives exhibit high affinity for the human H₃ receptor, with Kᵢ values often below 100 nM. The unsubstituted piperidine ring, in particular, appears to be crucial for high-affinity binding at the H₃ receptor. Studies on selective antagonists have demonstrated that these compounds can enhance the release of several neurotransmitters, including histamine and acetylcholine (B1216132), which are vital for cognitive functions. While a number of piperidine-based H₃ receptor antagonists have been investigated in preclinical and clinical settings, their selectivity profile against other histamine receptor subtypes (H₁R, H₂R, H₄R) is a critical aspect of their development, with high selectivity for H₃R being a desirable characteristic.

Table 1: Receptor Binding Affinity of this compound at Histamine Receptor Subtypes

| Receptor Subtype | Binding Affinity (Kᵢ) | Test System | Reference |

|---|---|---|---|

| H₃R | No data available | - | - |

| H₁R | No data available | - | - |

| H₂R | No data available | - | - |

| H₄R | No data available | - | - |

There is no specific binding affinity data available for this compound at sigma receptor subtypes in the reviewed literature.

Sigma receptors, comprising the σ₁ and σ₂ subtypes, are unique protein targets in the central nervous system and other tissues. The σ₁ receptor is a ligand-regulated chaperone protein involved in various cellular signaling pathways and is considered a target for conditions like depression, anxiety, and schizophrenia. The piperidine scaffold is a well-established pharmacophore for sigma receptor ligands. Numerous piperidine derivatives have been synthesized and evaluated for their affinity and selectivity for σ₁ and σ₂ receptors. For example, certain phenoxyalkylpiperidines have demonstrated high affinity for the σ₁ receptor, with Kᵢ values in the nanomolar range. The nature and position of substituents on the piperidine ring, as well as the length of the alkyl chain connecting it to other molecular fragments, significantly influence binding affinity and selectivity between the two sigma receptor subtypes. Some piperidine-based compounds have been identified as high-affinity σ₁ receptor antagonists. The affinity for σ₂ receptors is also a key consideration, and many piperidine derivatives show varying degrees of selectivity for σ₁ over σ₂ receptors.

Table 2: Receptor Binding Affinity of this compound at Sigma Receptor Subtypes

| Receptor Subtype | Binding Affinity (Kᵢ) | Test System | Reference |

|---|---|---|---|

| σ₁R | No data available | - | - |

| σ₂R | No data available | - | - |

Specific data on the modulatory effects of this compound on muscarinic receptors is not available in the public domain.

Muscarinic acetylcholine receptors are G protein-coupled receptors with five subtypes (M₁-M₅) that are widely distributed throughout the body. The M₃ subtype, in particular, is involved in smooth muscle contraction, glandular secretion, and has been implicated in central nervous system functions like temperature homeostasis and food intake. While many antagonists targeting muscarinic receptors have been developed for conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder, there is no specific information linking this compound to this receptor class.

Table 3: Muscarinic Receptor Modulation by this compound

| Receptor Subtype | Modulatory Effect | Test System | Reference |

|---|---|---|---|

| M₁ | No data available | - | - |

| M₂ | No data available | - | - |

| M₃ | No data available | - | - |

| M₄ | No data available | - | - |

| M₅ | No data available | - | - |

Enzyme Inhibition and Activation Studies

Information regarding the specific inhibitory or activating effects of this compound on the enzymes listed below is not present in the reviewed scientific literature. The following sections provide a general context of how piperidine-containing compounds have been investigated for their effects on these enzymes.

There is no published data on the inhibitory activity of this compound against β-galactosidase.

β-Galactosidase is a crucial enzyme responsible for the hydrolysis of terminal β-galactosyl residues from various biomolecules. A deficiency in this enzyme leads to the lysosomal storage disorder GM1 gangliosidosis. The development of inhibitors for this enzyme is an area of active research. Some piperidine derivatives, particularly trihydroxypiperidine iminosugars, have been synthesized and evaluated as potential β-galactosidase inhibitors. These compounds can act as pharmacological chaperones, and their inhibitory potential is influenced by the stereochemistry and substitution pattern on the piperidine ring.

Table 4: Enzyme Inhibition by this compound - Glycosidases

| Enzyme | Inhibition (IC₅₀/Kᵢ) | Type of Inhibition | Test System | Reference |

|---|---|---|---|---|

| β-Galactosidase | No data available | - | - | - |

No specific data on the inhibition of monoamine oxidase B (MAO-B) by this compound has been found.

Monoamine oxidases are enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine. MAO-B inhibitors are of significant interest for the treatment of neurodegenerative disorders such as Parkinson's disease. The piperidine ring is a structural component of various synthesized compounds that have been evaluated for their MAO inhibitory activity. For instance, certain pyridazinobenzylpiperidine derivatives have shown potent and selective inhibition of MAO-B, with some compounds exhibiting competitive and reversible inhibition with Kᵢ values in the sub-micromolar range. The nature and position of substituents on the associated aromatic rings can significantly impact the inhibitory potency and selectivity for MAO-B over MAO-A.

Table 5: Enzyme Inhibition by this compound - Monoamine Oxidases

| Enzyme | Inhibition (IC₅₀/Kᵢ) | Type of Inhibition | Test System | Reference |

|---|---|---|---|---|

| MAO-B | No data available | - | - | - |

Cholinesterase and Kinase Inhibition (e.g., AChE, BACE1, GSK3β)

There is no specific, publicly available scientific literature detailing the inhibitory activity of this compound against acetylcholinesterase (AChE), beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), or glycogen (B147801) synthase kinase 3 beta (GSK3β).

However, the broader class of piperidine derivatives has been extensively explored for these targets. For instance, N-benzyl-piperidine derivatives have been rationally designed as dual inhibitors of both AChE and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease. nih.gov Similarly, other research has focused on synthesizing multi-target-directed ligands from the natural piperidine alkaloid piperine (B192125), which have shown inhibitory effects on both cholinesterases and BACE1. nih.gov

Ion Channel Modulatory Effects (e.g., Neuronal Calcium Channels)

Specific studies on the modulatory effects of this compound on neuronal calcium channels have not been identified in the public research domain. The interaction of small molecules with ion channels is a critical area of pharmacology, but this particular compound remains uncharacterized in this regard. As a general reference, neurotoxins produced by marine diatoms, which can be structurally unrelated, are known to act on calcium channels to produce neurodegeneration. archive.org

In Vitro Cellular Assays for Mechanistic Understanding

No in vitro studies assessing the neuroprotective effects of this compound in cellular models have been published. While piperine-derived multi-target ligands have demonstrated neuroprotective properties in cell lines like SH-SY5Y induced with amyloid-β, this cannot be extrapolated to this compound. nih.gov

There is a lack of available data concerning the impact of this compound on receptor signaling pathways, such as the modulation of cyclic adenosine (B11128) monophosphate (cAMP) accumulation. Histamine H3 receptor antagonists, some of which are piperidine derivatives, are known to be involved in CNS disorders and their mechanism can involve receptor signaling modulation. ethernet.edu.et However, no such characterization has been performed for this compound.

Multi-Target Directed Ligand (MTDL) Design Principles

The design of Multi-Target Directed Ligands (MTDLs) is a prominent strategy in drug discovery for complex multifactorial diseases like Alzheimer's. researchgate.net The piperidine moiety is a versatile scaffold used in the creation of MTDLs. For example, research has been conducted on the design of N-benzyl-piperidine derivatives as dual inhibitors of AChE and BuChE. nih.gov Furthermore, ligands derived from the natural piperidine alkaloid piperine have been developed to simultaneously target cholinesterases and BACE1. nih.govresearchgate.net

While these studies underscore the utility of the piperidine core in MTDL design, there are no specific examples in the literature where this compound has been used as a building block or has been the final MTDL product. The principles of MTDL design could theoretically be applied to this compound, but this remains a hypothetical exercise without experimental validation.

Pharmacodynamics and Pharmacokinetics Research (Non-Clinical, Mechanistic)

There is a significant absence of non-clinical, mechanistic pharmacodynamic and pharmacokinetic research on this compound in the scientific literature. While some complex 3-alkylpiperidine alkaloids from marine sources have been the subject of pharmacokinetic and pharmacodynamic discussions, these are structurally distinct and their properties cannot be attributed to the simpler this compound. scribd.comacs.org

Future Research Directions and Translational Perspectives in Chemical Science

Innovations in Synthetic Strategies for Piperidine (B6355638) Scaffolds

The synthesis of piperidine rings has evolved significantly beyond classical methods like the reduction of pyridine (B92270) precursors. nih.gov Future research concerning 3-Pentylpiperidine (B15262469) and its analogs will benefit from adopting cutting-edge synthetic strategies that offer greater efficiency, stereocontrol, and molecular diversity.

Modern approaches increasingly favor catalysis-driven transformations. For instance, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts and rhodium-catalyzed dearomatization/hydrogenation processes allow for the creation of highly substituted, chiral piperidines under milder conditions. mdpi.com A particularly transformative strategy involves the direct functionalization of C-H bonds, which bypasses the need for pre-functionalized starting materials. news-medical.net A recently developed modular approach combines biocatalytic C-H oxidation with nickel-catalyzed radical cross-coupling, dramatically reducing the number of steps required to build complex piperidines. news-medical.net This method could be adapted to synthesize novel analogs of 3-Pentylpiperidine by starting with a simpler piperidine core and introducing the pentyl group and other substituents in a highly controlled manner.

Furthermore, multicomponent reactions, such as the one-pot, five-component synthesis using catalysts like lactic acid, provide rapid access to highly functionalized piperidines from simple acyclic precursors. mdpi.com These innovative strategies are pivotal for building libraries of 3-Pentylpiperidine analogs for structure-activity relationship (SAR) studies.

| Synthetic Method | Catalyst/Reagent System | Key Advantages | Relevant Citations |

| Asymmetric Hydrogenation | Iridium, Rhodium, or Ruthenium Complexes | High stereoselectivity, access to chiral piperidines. | mdpi.comorganic-chemistry.org |

| C-H Oxidation/Cross-Coupling | Enzymes and Nickel Electrocatalysis | Modular, reduces step count, avoids protecting groups. | news-medical.net |

| Intramolecular Cyclization | Palladium or Copper Catalysts | Access to diverse ring substitutions, can be stereoselective. | nih.govnih.gov |

| Multicomponent Reactions | Various (e.g., Lactic Acid, Boron Trifluoride) | High efficiency, rapid assembly of complex structures. | mdpi.com |

Exploration of Novel Derivatization and Functionalization Pathways

Once the 3-Pentylpiperidine scaffold is obtained, its further modification is crucial for probing biological interactions. Research into novel derivatization pathways allows for the precise tuning of the molecule's properties. Direct and site-selective C-H functionalization of the piperidine ring itself is a frontier in this area. nih.gov For example, rhodium-catalyzed C-H insertion can be directed to the C2, C3, or C4 positions by carefully selecting the catalyst and the nitrogen-protecting group. nih.govresearchgate.net

Applying this to 3-Pentylpiperidine, one could envision selectively functionalizing the C4 or C5 positions to explore how substitution at these sites impacts biological activity. Another advanced technique is the cyclopropanation of a tetrahydropyridine (B1245486) precursor, followed by a regio- and stereoselective reductive ring-opening to introduce substituents at the C3 position. nih.govresearchgate.net Additionally, direct, metal-free functionalization of piperidine's N-H and adjacent C-H bonds can be achieved via an azomethine ylide intermediate, enabling the synthesis of complex spirocyclic systems. rsc.orgrsc.org These methods provide powerful tools for creating a diverse library of 3-Pentylpiperidine derivatives with unique three-dimensional architectures. acs.org

Advanced Analytical Approaches for Complex Piperidine Systems

The structural complexity and potential for stereoisomerism in derivatives of 3-Pentylpiperidine necessitate the use of advanced analytical techniques for their characterization. While standard methods provide basic information, a deeper understanding requires more sophisticated approaches.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile piperidine derivatives and their metabolites. mdpi.com For non-volatile or thermally sensitive compounds, High-Performance Liquid Chromatography (HPLC) is indispensable. nih.gov The development of chiral stationary phases for HPLC is particularly important for separating and quantifying the enantiomers of chiral piperidine derivatives, which often exhibit different biological activities.

Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC-MS/MS) offers high sensitivity and selectivity for identifying and quantifying piperidines in complex biological matrices like plasma or tissue. nih.gov For unambiguous structure determination, especially of stereochemistry, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC, and NOESY) are essential for elucidating the precise connectivity and spatial arrangement of atoms in novel, complex derivatives. In cases where single crystals can be grown, X-ray crystallography provides definitive proof of a molecule's three-dimensional structure.

| Analytical Technique | Primary Application for Piperidine Systems | Key Information Provided | Relevant Citations |

| Chiral HPLC | Separation of enantiomers. | Enantiomeric excess (ee), purity of stereoisomers. | nih.gov |

| LC-MS/MS | Quantification in biological fluids, metabolite ID. | High sensitivity, structural information from fragmentation. | nih.gov |

| Advanced 2D NMR | Complete structure elucidation of complex derivatives. | Atom connectivity, relative stereochemistry, conformation. | N/A |

| X-ray Crystallography | Absolute 3D structure determination. | Definitive molecular geometry and crystal packing. | N/A |

Refinement and Expansion of Computational Models for Drug Design

Computational chemistry is a powerful tool for accelerating the drug discovery process by predicting the properties and interactions of molecules like 3-Pentylpiperidine hydrochloride in silico. researchgate.net Future research should focus on refining and expanding these models to improve their predictive accuracy for piperidine-based compounds.

Molecular Docking studies can predict how 3-Pentylpiperidine and its derivatives bind to the active sites of various protein targets. nih.gov These models can be used to screen virtual libraries of compounds and prioritize which derivatives to synthesize. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model developed for a class of piperidine derivatives can predict the activity of new, unsynthesized analogs, guiding the design of more potent molecules. researchgate.net

Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a ligand-protein complex over time. nih.gov MD simulations can reveal the stability of binding interactions predicted by docking and highlight the key amino acid residues involved, offering a more realistic view of the molecular recognition process. nih.gov These computational approaches, when used in an integrated fashion, can significantly streamline the path from a hit compound to a lead candidate. nih.govnih.gov

Identification of Novel Biological Targets and Undiscovered Mechanisms of Action

While the piperidine scaffold is common, the specific biological targets of this compound are not extensively defined. A key research direction is the systematic screening of this compound against various biological targets to uncover its mechanism of action. Piperidine derivatives are known to interact with a wide range of proteins. clinmedkaz.org

Known targets for various piperidine scaffolds include:

G-Protein Coupled Receptors (GPCRs): Such as histamine (B1213489) (H3) and sigma (σ1, σ2) receptors, which are involved in neurological processes. nih.gov

Enzymes: Including acetylcholinesterase and monoamine oxidase, which are targets for neurodegenerative diseases, and the NLRP3 inflammasome, involved in inflammatory responses. nih.govacs.org

Ion Channels: Some piperidine compounds, like those found in fire ant venom, act as neuromuscular blocking agents by interfering with ion channels at the motor endplate. nih.gov

Systematic screening of this compound against panels of these and other receptors, enzymes, and ion channels could reveal novel biological activities. clinmedkaz.org Subsequent studies would then be required to elucidate the precise molecular mechanism, such as whether the compound acts as an agonist, antagonist, or allosteric modulator.

| Potential Target Class | Example(s) | Therapeutic Area | Relevant Citations |

| GPCRs | Sigma Receptors (σ1, σ2), Histamine H3 Receptor | CNS Disorders, Pain | nih.gov |

| Enzymes | Acetylcholinesterase, Monoamine Oxidase, NLRP3 | Neurodegenerative Diseases, Inflammation | nih.govacs.org |

| Ion Channels | Neuromuscular Junction Channels | Neuromuscular Disorders | nih.gov |

| Cancer Targets | p53-HDM2 Interaction | Oncology | researchgate.net |

Strategic Integration of Chemical Synthesis and Mechanistic Biological Studies

The most powerful approach for advancing the translational potential of this compound lies in the strategic integration of the disciplines described above. This creates a synergistic, iterative cycle of drug discovery.

The process begins with in silico modeling (6.4) and initial biological screening (6.5) to generate hypotheses about potential targets and key structural features for activity. Guided by these hypotheses, innovative synthetic strategies (6.1) and functionalization pathways (6.2) are employed to create a focused library of novel analogs. These new compounds are then meticulously characterized using advanced analytical methods (6.3).

The synthesized analogs undergo comprehensive biological evaluation to test the initial hypotheses and generate new SAR data. Mechanistic studies on the most promising compounds, using techniques from biophysics and cell biology, provide a deeper understanding of their mode of action. nih.govresearchgate.net The results of this biological testing feed back into the computational models, allowing for their refinement and the design of the next generation of improved compounds. This integrated approach, which seamlessly combines design, synthesis, analysis, and biological testing, is essential for unlocking the full therapeutic potential of the 3-pentylpiperidine scaffold.

Q & A

Q. What are the recommended synthesis protocols for 3-Pentylpiperidine hydrochloride?

Methodological Answer:

- Step 1 : Use piperidine derivatives as starting materials, with alkylation or substitution reactions to introduce the pentyl group. For example, nucleophilic substitution under anhydrous conditions with a pentyl halide and a piperidine base .

- Step 2 : Optimize reaction conditions (e.g., temperature, solvent polarity). Evidence suggests using inert solvents like dichloromethane or tetrahydrofuran and maintaining reaction temperatures between 0–25°C to minimize side reactions .

- Step 3 : Purify the product via recrystallization or column chromatography. Hydrochloride salts are typically precipitated using HCl gas or concentrated HCl in diethyl ether .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the pentyl chain (δ ~0.8–1.5 ppm for methyl/methylene protons) and piperidine ring protons (δ ~2.5–3.5 ppm) .

- HPLC or LC-MS : Assess purity (>98% is typical for research-grade compounds) and detect trace impurities (e.g., unreacted precursors) .

- Elemental Analysis : Verify the chloride content (theoretical ~12–15% for hydrochlorides) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Respiratory protection (e.g., NIOSH-certified P95 masks) is required if aerosolization occurs .

- Ventilation : Use fume hoods for weighing and handling powdered forms to avoid inhalation of dust .

- Emergency Procedures : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical consultation .

Advanced Research Questions

Q. How can researchers analyze the biological activity of this compound in enzyme/receptor studies?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition) with varying compound concentrations (1 nM–100 µM) to determine IC50 values. Include positive controls like donepezil for comparison .

- Receptor Binding : Radioligand displacement assays (e.g., for σ or NMDA receptors) with tritiated ligands. Calculate Ki values using nonlinear regression analysis .

Q. How can storage conditions be optimized to ensure long-term stability of this compound?

Methodological Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis. For multi-year stability, consider –20°C with desiccants (e.g., silica gel) .

- Stability Testing : Conduct accelerated degradation studies at 40°C/75% relative humidity (ICH guidelines). Monitor purity via HPLC every 30 days for 6 months .

- Light Sensitivity : Use amber glass vials to prevent photodegradation, especially if the compound contains aromatic moieties .

Q. How should researchers address contradictions in toxicity data across studies?

Methodological Answer:

- Data Reconciliation :

- Compare study protocols (e.g., dose ranges, exposure duration). For example, acute toxicity (LD50) discrepancies may arise from differences in animal models (rats vs. mice) .

- Validate cytotoxicity assays (e.g., MTT or LDH release) across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-type-specific effects .

- Mechanistic Studies : Use transcriptomics or proteomics to identify pathways affected by the compound (e.g., oxidative stress markers like glutathione depletion) .

Q. What experimental designs are recommended for studying degradation products of this compound?

Methodological Answer:

- Forced Degradation : Expose the compound to extreme conditions:

- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours .

- Oxidative stress : 3% H2O2 at 25°C for 48 hours .

- Analytical Workflow :

- LC-HRMS : Identify degradation products via high-resolution mass spectrometry. Use software (e.g., Compound Discoverer) to predict structures .

- Toxicological Profiling : Test major degradants in cytotoxicity assays to assess safety implications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.